molecular formula C18H20FN5O2 B3002373 3-ethyl-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 893962-24-8

3-ethyl-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B3002373
CAS RN: 893962-24-8
M. Wt: 357.389
InChI Key: JPFCOZYGHBARDH-UHFFFAOYSA-N
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Description

The compound of interest, 3-ethyl-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, is a structurally complex molecule that appears to be related to the field of heterocyclic chemistry. While the exact compound is not described in the provided papers, they do offer insights into similar compounds which can help infer some of the characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions that typically result in the formation of rings containing nitrogen, such as pyrimidine or pyridine. For instance, the synthesis of a pyrido[4,3-d]pyrimidine derivative is described, which was achieved and its structure confirmed by single-crystal X-ray diffraction . This suggests that similar methods could potentially be applied to synthesize the compound of interest, with careful consideration of the substituents and reaction conditions to ensure the correct placement of the ethyl, fluorophenyl, and methyl groups.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of crystalline compounds. The related compounds show that the pyridine and pyrimidine rings can be almost coplanar , and the pyrimidine ring can adopt a half-chair conformation . These findings indicate that the compound of interest may also exhibit a planar or near-planar conformation, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored, with one study showing regioselective amination of condensed pyrimidines . This suggests that the compound of interest may also undergo selective reactions at specific positions on the pyrimidine ring, potentially allowing for the introduction of various functional groups that could modify its physical, chemical, or biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the crystal packing and hydrogen bonding patterns can affect the compound's solubility and stability . The related compounds exhibit weak hydrogen bonding and π-π stacking interactions , which could be indicative of the behavior of the compound of interest. Additionally, the presence of fluorine atoms can influence the lipophilicity and potential bioactivity of the molecule.

Scientific Research Applications

Crystal Structures and Molecular Interactions

  • The compound, along with similar molecules, has been studied for its crystal structures and molecular interactions. One study examined molecules like 7-(4-fluorophenyl)-3-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, focusing on hydrogen bonding and pi-pi stacking interactions (Trilleras et al., 2009).

Synthesis and Biological Activity

  • Compounds with similar structures have been synthesized and assessed for biological activities, including anti-cancer properties. An example is the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide and its inhibitory effect on cancer cell proliferation (Liu et al., 2016).

Antibacterial Applications

  • Substituted thienopyrimidines, which are structurally related, have been synthesized and evaluated for their antibacterial properties (More et al., 2013).

Herbicidal Activities

  • Derivatives of pyrimidine-diones, including those with a fluorophenyl group, have been explored for their herbicidal activities. For instance, 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione showed significant herbicidal activities (Huazheng, 2013).

Urease Inhibition

  • Pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives have been investigated for their urease inhibition activities, indicating potential applications in medical research (Rauf et al., 2010).

Antiviral Evaluation

  • Pyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and evaluated for their antiviral activities against viruses like Hepatitis A and Herpes simplex (El-Etrawy & Abdel-Rahman, 2010).

Optical and Nonlinear Optical Applications

  • Pyrimidine-based bis-uracil derivatives have been studied for their potential in optical, nonlinear optical, and drug discovery applications. Their kinetic and thermal stabilities, charge transfer characters, and NLO properties were assessed (Mohan et al., 2020).

Mechanism of Action

The mechanism of action of this compound is likely related to its interactions with various enzymes. For example, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been reported as novel PARP-1 inhibitors . PARP-1 is involved in DNA repair damage and so inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Safety and Hazards

The safety and hazards associated with this compound would depend on its precise molecular structure and its biological activity. As a pyrimidine derivative, it is likely to share certain risks and safety concerns with other compounds in this class .

Future Directions

The future research directions for this compound could include further exploration of its biological activity, development of more efficient synthesis methods, and investigation of its potential therapeutic applications . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

3-ethyl-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2/c1-4-22-16(25)14-15(21(3)18(22)26)20-17-23(9-11(2)10-24(14)17)13-7-5-12(19)6-8-13/h5-8,11H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFCOZYGHBARDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)F)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-9-(4-fluorophenyl)-1,7-dimethyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhy droino[1,2-h]purine-2,4-dione

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